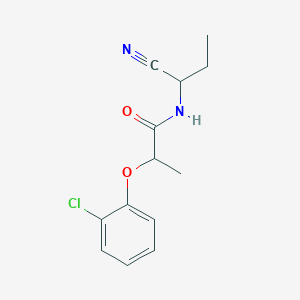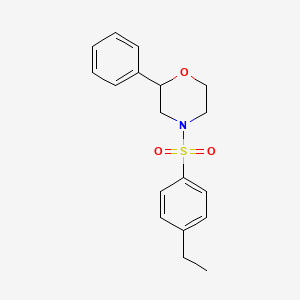
(2R,3S)-1,2,3,4-tetrahydro-1,4-methanonaphthalene-2,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related tetrahydro-1,4-methanonaphthalene derivatives has been described through various chemical reactions. For example, irradiation of 2-methylene-1,2,3,4-tetrahydro-1,4-methanonaphthalene in acidic methanol leads to products representing novel anti-Markovnikov addition across the methylene double bond (Morrison & Nylund, 1976). This method could potentially be adapted for the synthesis of (2R,3S)-1,2,3,4-tetrahydro-1,4-methanonaphthalene-2,3-diol by modifying the starting materials or reaction conditions.
Molecular Structure Analysis
The molecular structure of tetrahydro-1,4-methanonaphthalene derivatives has been analyzed through various techniques, including NMR. For example, the study of alkyl tetrahydro-1,4-methanonaphthalenes as model compounds provides insights into the influence of molecular shape on reorientational dynamics in liquids (Gruhlke & Dölle, 1998). These studies are essential for understanding the structural characteristics that may influence the physical and chemical properties of this compound.
Chemical Reactions and Properties
Chemical reactions involving tetrahydro-1,4-methanonaphthalene derivatives demonstrate the compound's reactivity and potential for various transformations. The di-π-methane rearrangements of 1,4-dihydro-1,4-methano- and -ethanonaphthalene diols show how light can induce structural rearrangements, leading to complex molecular structures (Fuerniss et al., 1976). These studies help elucidate the types of chemical reactions that this compound might undergo.
Physical Properties Analysis
The physical properties of tetrahydro-1,4-methanonaphthalene derivatives, such as molecular motion and dynamics in liquid, have been explored through relaxation times and NOE factors, providing insights into the molecule's behavior in different states (Schlenz et al., 1995). Understanding these properties is crucial for predicting how this compound behaves under various conditions.
Chemical Properties Analysis
The chemical properties of tetrahydro-1,4-methanonaphthalene derivatives, including reactivity and interaction with other molecules, have been studied extensively. For instance, the cycloaddition reactions of the Methano[10]annulene derivative demonstrate the compound's reactivity towards electron-deficient dienophiles (Halton & Russell, 1991). Such reactions could provide a framework for understanding the reactivity of this compound towards various chemical agents.
Applications De Recherche Scientifique
Chiral Inducer Synthesis
The compound (2R,3S)-1,2,3,4-tetrahydro-1,4-methanonaphthalene-2,3-diol is utilized in the synthesis of chiral inducers. Specifically, a practical approach to synthesize chiral inducer (2R,3R)-1,4-dimethoxyl-1,1,4,4-tetraphenyl-2,3-diol has been developed, highlighting the role of such compounds in asymmetric organic synthesis. This synthesis involves highly regioselective steps and the use of methanol and common alkali liquor for protection and deprotection of groups, respectively (Xie et al., 2015).
Asymmetric Synthesis
The compound is also noted for its applications in asymmetric synthesis. It's been used in synthetic methods focusing on region-selective transformation, again employing methanol as a methylating reagent and common inorganic alkali liquor, showcasing the importance of green chemistry in these processes (Hu & Shan, 2020).
1,3-Dipolar Cycloadditions
In another study, the reaction of 1,4,4a,8a-tetrahydro-1,4-methanonaphthalene-5,8-dione with thiocarbonyl ylides resulted in the formation of polycyclic tetrahydrothiophene derivatives, demonstrating the compound’s role in chemo- and stereoselective 1,3-dipolar cycloadditions (Mlostoń, Celeda, & Heimgartner, 2003).
Crown Ether Synthesis
Additionally, the compound has been used as a foundational material in the synthesis of crown ethers. Specifically, symmetric bis-methanonaphthalene-fused crown ethers were constructed, indicating its utility in the synthesis of complex organic molecules (Chou, Chen, & Chen, 2003).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(9S,10R)-tricyclo[6.2.1.02,7]undeca-2,4,6-triene-9,10-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c12-10-8-5-9(11(10)13)7-4-2-1-3-6(7)8/h1-4,8-13H,5H2/t8?,9?,10-,11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKBAQAHAWLUGNK-HWACXVBKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C1C3=CC=CC=C23)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2[C@@H]([C@@H](C1C3=CC=CC=C23)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Oxolan-2-ylmethyl)-4,5,6,7-tetrahydropyrazolo[3,4-c]pyridine;hydrochloride](/img/structure/B2493655.png)
![4-[6-[4-[(E)-3-Phenylprop-2-enyl]piperazin-1-yl]pyridazin-3-yl]morpholine](/img/structure/B2493656.png)
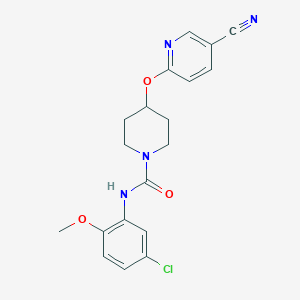

![3-decyl-1-methyl-8-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2493660.png)
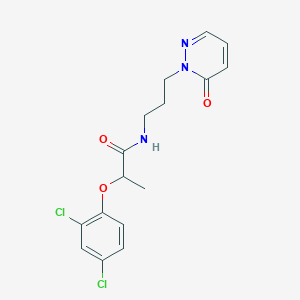
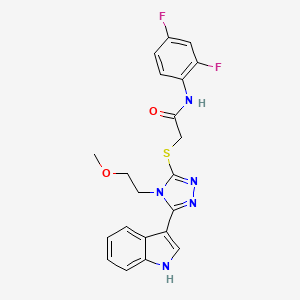

![2,3-dichloro-3-[(2-chlorobenzyl)sulfanyl]-N-(6-methoxy-3-pyridinyl)acrylamide](/img/structure/B2493666.png)
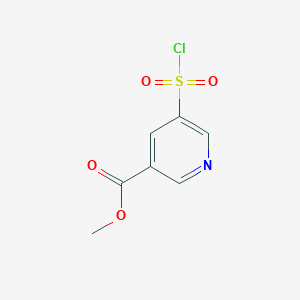
![N-(3,4-dimethoxyphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2493668.png)

